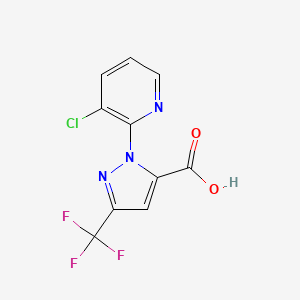

1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N3O2/c11-5-2-1-3-15-8(5)17-6(9(18)19)4-7(16-17)10(12,13)14/h1-4H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXJCKFHRYPKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464513 | |

| Record name | 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438450-39-6 | |

| Record name | 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a chloropyridine moiety, contributing to its pharmacological potential.

- Molecular Formula : C10H5ClF3N3O2

- CAS Number : 438450-39-6

- Molecular Weight : 263.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been identified as a selective antagonist of the canonical transient receptor potential channel 3 (TRPC3). This inhibition leads to a decrease in calcium ion influx, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release .

Anticancer Properties

Research has indicated that pyrazole derivatives can act as activators of the M2 isoform of pyruvate kinase (PKM2), which plays a significant role in cancer metabolism. The modulation of PKM2 activity can lead to altered metabolic pathways in cancer cells, potentially enhancing antiproliferative effects . In one study, the compound demonstrated an EC50 value of 0.064 μM in promoting PKM2 activation, indicating potent anticancer activity.

Antiparasitic Activity

The compound's structural modifications have been linked to varying degrees of antiparasitic activity. For instance, certain derivatives exhibited EC50 values ranging from 0.025 μM to 0.177 μM against specific parasitic strains, suggesting that the trifluoromethyl group significantly enhances biological efficacy .

Study on TRPC3 Inhibition

A study investigating the effects of TRPC3 inhibition by this compound reported a significant reduction in hypertrophic responses in cardiomyocytes. The IC50 value for TRPC3-mediated calcium influx was found to be approximately 0.7 μM, highlighting its potential therapeutic implications in cardiac hypertrophy .

PKM2 Activation and Cancer Metabolism

In another research effort focused on cancer cell metabolism, derivatives of this pyrazole were optimized for enhanced PKM2 activation. The findings suggested that specific substitutions on the pyrazole ring could lead to improved metabolic stability and solubility while maintaining potent anticancer effects .

Data Summary

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including the target compound, which demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies have shown that it may inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Anticancer Properties

Recent studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. The compound has shown potential in inhibiting the proliferation of certain cancer cell types, indicating its possible role as a lead compound in cancer therapy .

Agrochemical Applications

Pesticide Development

The unique structure of 1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid makes it a candidate for developing new agrochemicals. Its efficacy against specific pests has been evaluated, showing promise as a pesticide with lower environmental impact compared to traditional chemicals .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of the target compound and tested their antimicrobial properties. The findings indicated that certain modifications enhanced activity against resistant strains of bacteria, suggesting pathways for further development in antibiotic therapies .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory mechanisms of pyrazole derivatives revealed that the compound inhibited NF-kB signaling pathways in human macrophages. This suggests potential therapeutic applications in chronic inflammatory conditions such as rheumatoid arthritis .

Case Study 3: Pesticide Development

Field trials conducted on crops treated with formulations containing the compound demonstrated a significant reduction in pest populations without adversely affecting beneficial insects. This positions the compound as a viable candidate for sustainable agriculture practices .

Analyse Chemischer Reaktionen

Functional Group Transformations

The compound’s carboxylic acid group can undergo esterification or amidation:

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Ethanol, sodium hydroxide, water | Ethyl ester derivative |

| Amide Formation | Amine derivatives, coupling agents | N-Substituted pyrazole carboxamides |

Purification Methods

Alkaline Treatment and Crystallization

-

Reagents/Conditions : Sodium carbonate or sodium hydroxide, polar solvents (water/ethanol), cooling (0–20°C) .

-

Process : Crude product is mixed with sodium carbonate (12.7g per 33g crude) and water, reacted at 25°C for 1 hour, then cooled and filtered .

| Parameter | Value |

|---|---|

| Initial purity | 91.7% (HPLC area content) |

| Post-purification purity | 99.3% |

| Impurity III content | Reduced from 3–4% to 0.09% |

| Yield | 97.0% |

Bioactivity Relevance

The compound’s structural features (3-chloropyridin-2-yl substituent, trifluoromethyl group) are associated with:

-

Antifungal Activity : Analogous pyrazole derivatives show moderate inhibition against Gibberella zeae and other fungi .

-

Mechanism : Likely involves interference with fungal metabolic pathways, though specific molecular targets remain under investigation .

Structural and Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅ClF₃N₃O₂ |

| Molecular Weight | 291.61 g/mol |

| IUPAC Name | 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |

| SMILES | O=C(C1=CC(C(F)(F)F)=NN1C2=NC=CC=C2Cl)O |

| NMR Data (1H, DMSO-d₆) | δ 1.00(t), 4.19(q), 7.61–8.52(m), 11.51(s) |

| ESI-MS | m/z 347.8 |

Key Research Findings

-

Synthesis Efficiency : Multi-step processes achieve >95% yield in final purification .

-

Impurity Control : Alkaline treatment selectively removes impurity III, a critical factor in maintaining high purity .

-

Biochemical Potential : Structural motifs suggest applications in agricultural fungicides or pharmaceuticals .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with analogues, emphasizing substituent variations and their implications:

Key Comparative Analysis

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (Cl, CF3): The target compound’s chlorine and trifluoromethyl groups enhance electrophilicity, improving binding to insecticidal targets like ryanodine receptors . Analogues with bromine (e.g., 871239-17-7) show similar effects but may exhibit higher lipophilicity .

Steric and Electronic Considerations

- Polar Functional Groups: Cyanophenyl derivatives (e.g., 209917-93-1) enhance polarity, favoring aqueous solubility but possibly limiting membrane permeability .

Vorbereitungsmethoden

Synthetic Routes to the Target Compound

Pyrazole Ring Construction via Hydrazine and β-Dicarbonyl Compounds

A commonly used synthetic strategy involves the condensation of hydrazine derivatives with β-dicarbonyl compounds or their equivalents to form the pyrazole ring. For example, the preparation of related intermediates such as 1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylates has been reported via condensation of 2,4-dioxobutanoate derivatives with hydrazyl compounds under controlled conditions.

Use of 2,3-Dichloropyridine and Diethyl Maleate as Starting Materials

A detailed synthetic sequence reported for related pyrazole derivatives involves the reaction of 2,3-dichloropyridine with hydrazine hydrate and diethyl maleate. This sequence includes hydrazinolysis, cyclization, bromination, oxidation, and acidolysis steps to afford 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid intermediates in good yields. This approach can be adapted for the trifluoromethyl-substituted analog by introducing trifluoromethyl groups at appropriate stages.

Conversion to Acyl Chlorides and Subsequent Functionalization

The carboxylic acid group in the pyrazole ring is often converted to the corresponding acyl chloride using reagents such as thionyl chloride under reflux conditions. This reactive intermediate can then be further transformed into amides or hydrazides by reaction with suitable nucleophiles, such as tert-butyl hydrazine hydrochloride, in the presence of bases like triethylamine.

Purification Methods

Purification is crucial to obtain high-purity 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid or its esters, especially to remove difficult impurities.

Alkaline Treatment and Crystallization

One effective purification method involves mixing the crude pyrazole ester with an alkaline compound (e.g., sodium hydroxide, sodium carbonate) and a polar solvent (methanol, ethanol, water, or their mixtures), followed by reaction at mild temperatures (20–50 °C) for 1–5 hours. Subsequent cooling to 0–20 °C and crystallization for 1–5 hours allows for filtration and isolation of purified product with high purity (>99% by HPLC) and yields exceeding 95%.

Example Purification Procedure

| Step | Conditions | Outcome |

|---|---|---|

| Mix crude ester (33 g, ~92% purity) with sodium carbonate (12.7 g) and water (100 g) | React at 25 °C for 1 h | Reaction proceeds with impurity reduction |

| Cool to 20 °C and maintain for 3 h | Crystallization | Solid filtered off |

| Filter and dry | Purified product obtained | Purity 99.3%, yield 97.0%, impurity <0.1% |

This method is scalable and suitable for industrial preparation, effectively removing impurities that are otherwise difficult to eliminate.

Detailed Research Findings and Comparative Analysis

Impurity Identification and Removal

Research identified a persistent impurity (referred to as impurity III) in crude pyrazole esters, which resisted conventional purification techniques. Structural elucidation of this impurity allowed the design of targeted purification protocols involving alkaline treatment and crystallization, achieving significant impurity reduction from 3–4% to below 0.1%.

Yield and Purity Optimization

The purification methods reported optimize both yield and purity, with yields around 95–97% and HPLC purity exceeding 99%. These parameters are critical for downstream applications, such as the synthesis of chlorantraniliprole, an insecticide where this pyrazole derivative is a key intermediate.

Summary Table of Preparation and Purification Methods

Q & A

Q. What synthetic methodologies are established for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with pyridine and pyrazole precursors. Key steps include:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridine-pyrazole linkage .

- Carboxylic acid introduction : Hydrolysis of ester intermediates under acidic/basic conditions.

- Critical parameters :

-

Catalyst selection (Pd(PPh₃)₄ for boronic acid coupling) .

-

Solvent optimization (DMF/water mixtures for solubility and reactivity) .

-

Temperature control (80–100°C for efficient coupling).

Table 1: Synthesis Optimization

Step Catalyst Solvent Yield (%) Reference Pyrazole formation K₃PO₄ DMF/H₂O 72 Decarboxylation H₂SO₄ EtOH/H₂O 85 [General] Methodological Tip: Use TLC/HPLC to monitor reaction progress and optimize purification via column chromatography.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Essential for verifying substitution patterns (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) .

- IR Spectroscopy : Confirms carboxylic acid C=O stretch (~1700 cm⁻¹) .

- X-ray Crystallography : Provides absolute configuration (e.g., dihedral angle between pyridine and pyrazole rings: 12.7°) .

Data Contradiction Resolution: If NMR and XRD data conflict, re-examine sample purity and crystallinity. Use 2D NMR (HSQC/HMBC) to resolve ambiguous assignments .

Q. What are the documented stability profiles and storage recommendations?

- Stability :

- Hygroscopic; degrades in aqueous solutions within 24 hours at RT.

- Degradation products include decarboxylated pyrazoles .

Advanced Research Questions

Q. How can researchers resolve isomeric byproduct formation during synthesis?

Isomeric mixtures (e.g., tetrazolyl positional isomers) require:

- Chromatographic separation : Reverse-phase HPLC with C18 columns (resolution factor >1.8) .

- Spectroscopic differentiation :

-

19F NMR to distinguish trifluoromethyl environments.

-

NOESY for spatial arrangement analysis .

Table 2: Isomer Separation

Isomer Type Method Resolution Reference Tetrazolyl positional Reverse-phase HPLC 1.8

Q. What computational approaches predict biological activity and binding modes?

Combine:

- Molecular Docking : AutoDock Vina for target protein interactions.

- DFT Calculations : Analyze electronic properties (e.g., Fukui indices for reactive sites).

- MD Simulations : Assess stability of ligand-protein complexes (>100 ns trajectories).

Validation: Correlate docking scores with experimental IC₅₀ values from enzyme assays .

Q. How to resolve discrepancies between theoretical and experimental XRD data?

- Hirshfeld Surface Analysis : Identify intermolecular interactions affecting packing .

- TWIN Refinement : Address crystal twinning artifacts.

- Multipole Refinement : Improve electron density maps for trifluoromethyl groups.

Table 3: Crystallographic Data

| Parameter | Experimental | Theoretical | Discrepancy | Reference |

|---|---|---|---|---|

| C3-N2 bond length | 1.335 Å | 1.320 Å | 1.1% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.